Alitame
Overview
Description
Alitame is an aspartic acid-containing dipeptide sweetener developed by Pfizer in the early 1980s . It is marketed under the brand name Aclame in some countries . This compound is approximately 2000 times sweeter than sucrose (table sugar) and about 10 times sweeter than aspartame . Unlike aspartame, this compound does not contain phenylalanine, making it suitable for people with phenylketonuria .
Scientific Research Applications
Alitame has several scientific research applications, particularly in the food industry as a high-intensity sweetener . It is used in various food products, including dairy-based drinks, desserts, and confectionery . Additionally, this compound is utilized in the development of low-calorie and sugar-free products, making it a valuable ingredient for people with diabetes and those looking to reduce their sugar intake .
Future Directions
Mechanism of Action
Target of Action
Alitame is an aspartic acid-containing dipeptide sweetener . It primarily targets the sweetness receptors in our taste buds. These receptors are responsible for the perception of sweetness when we consume food or drink.
Mode of Action
This compound interacts with the sweetness receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness. This interaction is highly specific and efficient, which is why this compound is about 2000 times sweeter than sucrose .
Biochemical Pathways
The biochemical pathway involved in the perception of sweetness begins with the binding of this compound to the sweetness receptor. This binding triggers a cascade of intracellular events, leading to the activation of gustducin, a G-protein. The activated gustducin then triggers a series of reactions that result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as the sensation of sweetness .
Result of Action
The primary result of this compound’s action is the perception of sweetness. By binding to the sweetness receptors on the tongue, this compound triggers a signal that is interpreted by the brain as a sweet taste. This makes this compound a useful substitute for sugar, especially for individuals who need to limit their sugar intake .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its sweetness can be affected by the pH and temperature of the food or drink it is added to . Furthermore, this compound has been found to be stable under hot or acidic conditions, making it suitable for use in a variety of food and beverage applications .
Biochemical Analysis
Biochemical Properties
Alitame is a dipeptide amide, composed of three chemical moieties: L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanyl amine . The major impurities are L-ß-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide hydrate (2:5) (referred to a ß-isomer), formed after re-arrangement of the aspartyl .
Cellular Effects
As a sweetener, it is known to interact with taste receptors on the tongue to produce a sweet sensation .
Molecular Mechanism
It is believed to bind to the sweet taste receptor on the tongue, triggering a signal transduction pathway that leads to the perception of sweetness .
Temporal Effects in Laboratory Settings
This compound’s half-life under hot or acidic conditions is about twice as long as aspartame’s . This suggests that this compound is more stable than aspartame under these conditions, which could have implications for its use in food and beverage products .
Metabolic Pathways
It is known that this compound is a dipeptide, and dipeptides are typically metabolized by peptidases in the body .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes .
Subcellular Localization
As a small molecule, it is likely to be able to diffuse throughout the cell .
Preparation Methods
Alitame is synthesized through a multistep process involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an this compound/4-methylbenzenesulfonic acid adduct, followed by additional purification steps and recrystallization from water .
Chemical Reactions Analysis
Alitame undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ninhydrin and potassium permanganate . For example, when this compound reacts with ninhydrin in a solution of n-butanol and glacial acetic acid, an intense blue-violet color is formed . Similarly, when this compound reacts with potassium permanganate, the purple solution changes to brown . These reactions help in identifying and analyzing the compound.
Comparison with Similar Compounds
Alitame is often compared with other artificial sweeteners such as aspartame, neotame, saccharin, and acesulfame potassium . While aspartame and neotame are also dipeptide sweeteners, this compound is unique due to its higher sweetness intensity and stability under hot or acidic conditions . Unlike aspartame, this compound does not contain phenylalanine, making it suitable for individuals with phenylketonuria . Saccharin and acesulfame potassium are more stable than this compound but have different chemical structures and sweetness profiles .
Conclusion
This compound is a highly potent and stable artificial sweetener with various applications in the food industry and scientific research. Its unique chemical structure and interaction with sweetness receptors make it a valuable compound for developing low-calorie and sugar-free products. Compared to other artificial sweeteners, this compound offers distinct advantages, particularly for individuals with phenylketonuria.
Properties
IUPAC Name |
3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBOUFAWPCPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861032 | |
Record name | 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80863-62-3 | |
Record name | Alitame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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